

# identifying and mitigating common experimental artifacts with neon

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## Compound of Interest

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## Neon Transfection System: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common experimental artifacts when using the **Neon™** Transfection System.

### Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low transfection efficiency with the **Neon™** System?

A1: Low transfection efficiency can stem from several factors.[1] Key contributors include suboptimal electrical parameters, poor plasmid quality (e.g., endotoxin contamination, high salt concentration, or size larger than 10 kb), incorrect plasmid quantity, and compromised cell health.[1][2] Stressed, damaged, or mycoplasma-contaminated cells, as well as incorrect cell density or high passage numbers, can also negatively impact efficiency.[1]

Q2: What factors typically lead to low cell viability after electroporation?

A2: Similar to low transfection efficiency, suboptimal electrical parameters are a primary cause of poor cell survival.[1] Other significant factors include poor plasmid quality, excessive plasmid quantity, and stressed or damaged cells.[1] Physical procedural issues such as reusing a

**Neon™** tip more than twice or the presence of microbubbles in the tip, which can cause arcing, are also common culprits.[2][3]

Q3: What is "arcing," and what causes it during a **Neon™** transfection experiment?

A3: Arcing is an electrical discharge that can occur during electroporation, often resulting in sample loss and damage to cells. The primary causes of arcing are high salt content in the DNA preparation, high cell density, and the formation of microbubbles at the tip of the piston.[1] To avoid this, use high-quality, low-salt DNA preparations and pipette the cell suspension slowly and smoothly to prevent bubble formation.[1]

Q4: Can the quality of my plasmid DNA affect transfection outcomes?

A4: Absolutely. The quality of your plasmid DNA is critical. A low A260/A280 ratio (ideally should be at least 1.8) can lead to reduced transfection efficiency and cell viability.[4] The presence of nicked or degraded DNA can also significantly decrease transfection efficiency; the content of nicked DNA should be below 20%.[1] It is recommended to verify DNA integrity on an agarose gel before use.[1]

Q5: How many times can I reuse the **Neon™** tips and tubes?

A5: It is recommended to discard **Neon™** tips after two uses and **Neon™** tubes after ten uses to avoid cross-contamination and ensure consistent performance.[5] The gold coating on the tip's electrode can thin with repeated use, potentially altering the delivered voltage and current.[6]

## Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

### Issue 1: Low Transfection Efficiency

Potential Cause	Recommended Solution
Suboptimal Electrical Parameters	Optimize pulse voltage, width, and number using the 24-well optimization protocol. <a href="#">[4]</a> <a href="#">[7]</a> Consult the Thermo Fisher Neon™ cell-specific protocol database for recommended starting points.
Poor Plasmid Quality	Use a high-quality plasmid purification kit. Ensure the A260/A280 ratio is $\geq 1.8$ . <a href="#">[4]</a> Verify plasmid integrity on an agarose gel. <a href="#">[1]</a> Avoid ethanol precipitation for concentrating DNA, as it can introduce excess salt. <a href="#">[4]</a>
Incorrect Cell Density	Optimize cell density for your specific cell type. A typical range is 1-10 million cells/mL. <a href="#">[8]</a> Both too low and too high cell densities can reduce efficiency. <a href="#">[1]</a>
Cell Health and Passage Number	Use healthy, low-passage cells in the logarithmic growth phase. <a href="#">[1]</a> Ensure cells are free from mycoplasma contamination. Allow freshly thawed cells to recover for 2-3 passages before transfection. <a href="#">[8]</a>

## Issue 2: Low Cell Viability

Potential Cause	Recommended Solution
Electrical Parameters Too Harsh	Decrease the voltage in 10-volt increments or reduce the pulse length to improve viability.[8] Perform an optimization experiment to find the best balance between efficiency and viability.
Arcing	Ensure DNA preparations have low salt content. Avoid high cell densities. Pipette the cell/DNA mixture slowly and carefully to prevent air bubbles.[1]
Suboptimal Post-Electroporation Care	Immediately transfer cells into pre-warmed culture medium after electroporation.[8] Consider using a specialized recovery medium, which may contain supplements to aid in cell recovery.
Buffer Composition	Use the appropriate Neon™ Resuspension Buffer (R or T) for your cell type.[4] Using a low-conductivity electroporation buffer can reduce overheating and cell death.[8]

## Quantitative Data Summary

The following tables provide a summary of **Neon™** Transfection System performance across various cell types. Data is compiled from publicly available resources from Thermo Fisher Scientific.

Table 1: Transfection Efficiency and Cell Viability for Common Cell Lines

Cell Line	Cell Type	Recommended Program	Transfection Efficiency (%)	Cell Viability (%)
HEK293	Human Embryonic Kidney	1400V, 20ms, 1 pulse	~90%	~95%
Jurkat	Human T lymphocyte	1325V, 10ms, 3 pulses	~85%	~80%
Primary T Cells	Human	1600V, 10ms, 3 pulses	>90% (mRNA)	>80%
HUVEC	Human Umbilical Vein Endothelial	1100V, 30ms, 1 pulse	~94%	~90%
iPSCs (human)	Induced Pluripotent Stem Cells	1100V, 30ms, 1 pulse	~80%	~85%

Note: Efficiency and viability can vary based on the transfected substrate (plasmid DNA, siRNA, mRNA), cell passage number, and overall cell health.

## Experimental Protocols & Methodologies

### Protocol 1: CRISPR/Cas9-Mediated Genome Editing of Human Primary T-Cells

This protocol outlines the delivery of Cas9/gRNA ribonucleoprotein (RNP) complexes into primary T-cells using the **Neon™** Transfection System.

#### 1. T-Cell Preparation and Activation:

- Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).[\[1\]](#)
- Activate the T-cells using CD3/CD28 activator beads in a suitable T-cell expansion medium supplemented with IL-2 for 3 days.[\[1\]](#)

#### 2. RNP Complex Formation:

- Prepare the Cas9/gRNA complex by mixing TrueCut™ Cas9 Protein v2 and the appropriate gRNA.

### 3. Electroporation:

- Harvest and wash the activated T-cells.
- Resuspend  $2 \times 10^5$  cells in 5  $\mu$ L of Buffer R and mix with the Cas9/gRNA complex.[\[1\]](#)
- Aspirate 10  $\mu$ L of the cell/RNP mixture into a 10  $\mu$ L **Neon**™ tip, avoiding bubbles.[\[1\]](#)
- Electroporate using Program #24 (1600 V, 10 ms, 3 pulses).[\[1\]](#)

### 4. Post-Electroporation:

- Immediately transfer the electroporated cells into a 24-well plate containing 0.5 mL of pre-warmed culture medium.[\[1\]](#)
- Incubate at 37°C and 5% CO<sub>2</sub> for 48 hours before assessing editing efficiency.[\[1\]](#)

## Mitigating Off-Target Effects: Impact on Signaling Pathways

Electroporation is a physical process that can induce cellular stress, leading to the activation of various signaling pathways and potential off-target effects.

### Commonly Affected Pathways:

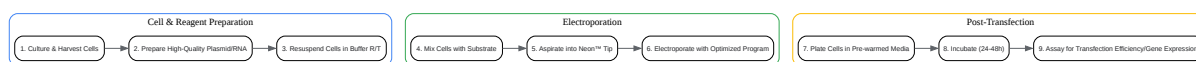
- **Stress Response Pathways:** Electroporation can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, in response to cellular stress.[\[9\]](#)
- **Apoptosis Pathways:** Excessive stress from electroporation can trigger programmed cell death, or apoptosis.
- **Unfolded Protein Response (UPR):** The influx of foreign material and cellular stress can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, activating the UPR.[\[5\]](#)

[\[10\]](#)

### Mitigation Strategies:

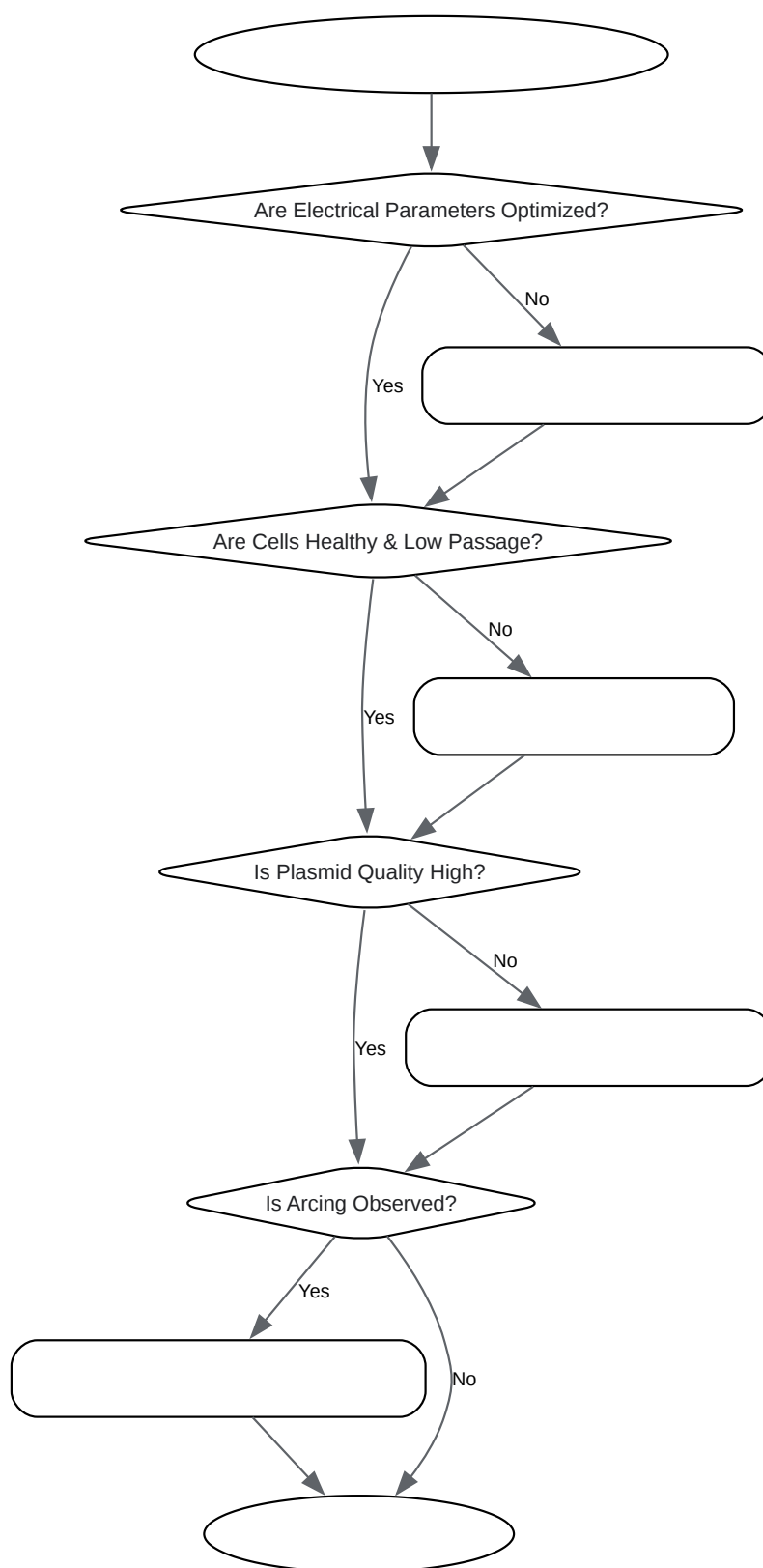
- **Optimize Electroporation Parameters:** Use the lowest possible voltage and pulse duration that still provides acceptable transfection efficiency to minimize cell stress.
- **Allow for Cell Recovery:** Provide a recovery period of 24-48 hours post-transfection before subjecting cells to further experimental manipulations. A brief 20-minute rest at 37°C immediately after electroporation and before adding media can also improve viability.[\[1\]](#)
- **Use Specialized Recovery Media:** Consider using commercially available or in-house formulated recovery media containing supplements that can help mitigate stress and improve viability.[\[3\]](#)[\[11\]](#)
- **Maintain Healthy Cell Cultures:** Healthy, unstressed cells are more resilient to the physical stress of electroporation.

## Visualizations



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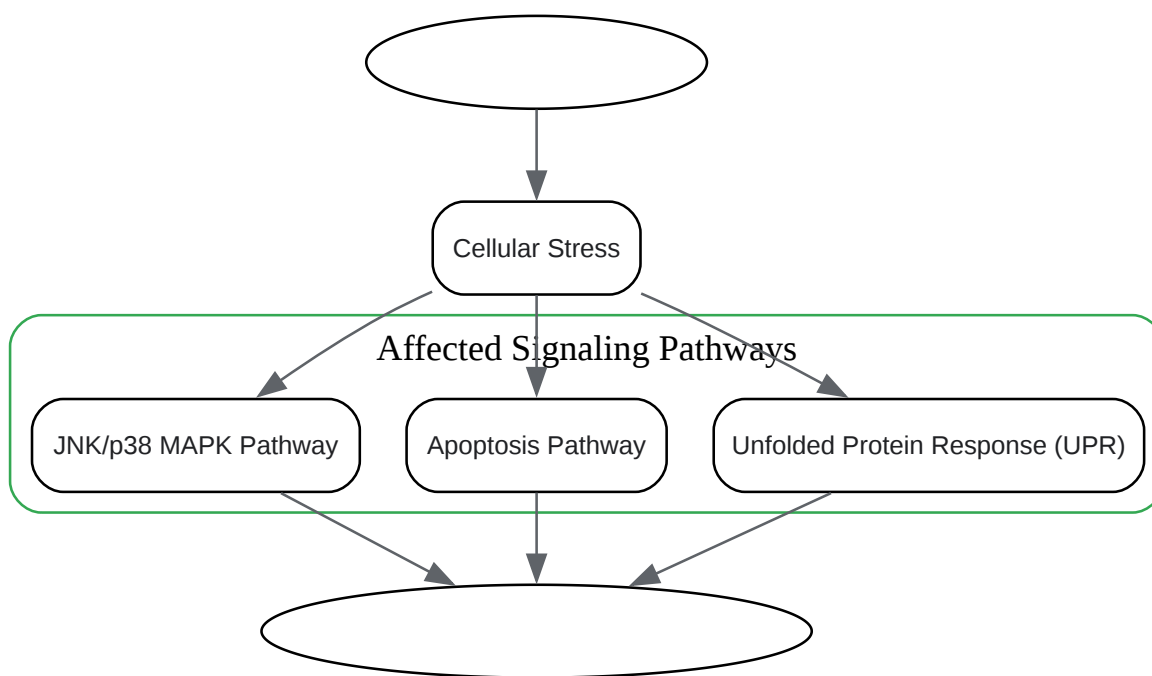
Caption: A generalized experimental workflow for the **Neon™** Transfection System.



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Caption: A troubleshooting flowchart for common **Neon™** transfection issues.





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Caption: Signaling pathways potentially activated by electroporation-induced stress.

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